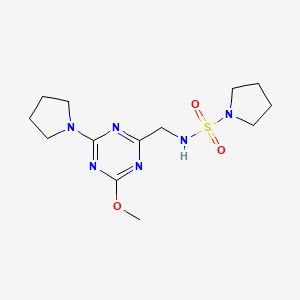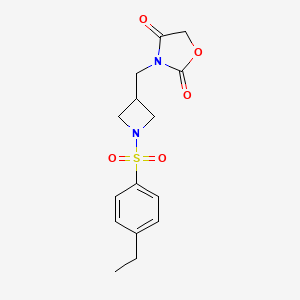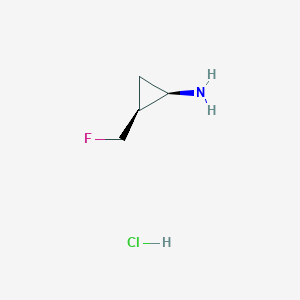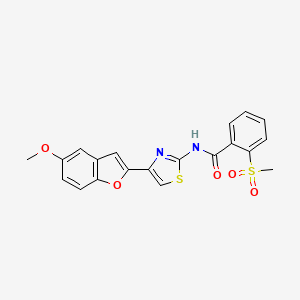![molecular formula C13H14ClN3O B2432883 (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2227649-25-2](/img/structure/B2432883.png)
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.73. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Cyclopentane Derivatives : A study focused on the synthesis of various cyclopentane derivatives, including azido alcohol derivatives, highlighting their potential in creating compounds with pharmacological activities. These derivatives were characterized using NMR spectroscopy and mass spectrometry (Costa et al., 2017).
X-ray Crystal Structure and Molecular Docking Studies : Research on a compound structurally related to 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione revealed its crystal structure using X-ray crystallography. Molecular docking studies provided insights into its potential inhibition properties for Human topoisomerase IIα (Sharma et al., 2021).
Rhodium(III)-Catalyzed Annulation for Spirocyclic Ring System : A study described a rhodium(III)-catalyzed method for building spirocyclic ring systems, essential for creating bioactive natural products and pharmaceuticals (Zhou et al., 2015).
Synthesis of Azaspiro[4.4]nonanes : This research delved into the synthesis of 1-azaspiro[4.4]nonane ring systems, which are core structures in several bioactive natural products with antileukemic activity (El Bialy et al., 2005).
Biomedical Research
Study on 4-Azidoproline Conformations : Research on 4-Azidoproline, a related compound, showed its ability to modulate the stability of the polyproline II conformation in collagen, providing insights for tracking proline roles in protein structure and function (Lee et al., 2012).
CCR5 Receptor-Based Mechanism of Action in HIV Inhibitors : A study explored the mechanism of action of a compound acting as a noncompetitive allosteric antagonist of the CCR5 receptor, which is significant for HIV-1 treatment (Watson et al., 2005).
Anticancer and Antidiabetic Spirothiazolidines Analogs : Research on the development of new spiro-derivatives, including spirothiazolidines, showed significant anticancer and antidiabetic activities, highlighting their potential as therapeutic agents (Flefel et al., 2019).
FXR Agonist for Treating Nonalcoholic Steatohepatitis : The discovery of BMS-986318, a nonbile acid farnesoid X receptor (FXR) agonist, showed efficacy in treating liver cholestasis and fibrosis, relevant for nonalcoholic steatohepatitis treatment (Carpenter et al., 2021).
Synthesis of Antihypertensive Agent Irbesartan : A study on the synthesis of irbesartan, an antihypertensive agent, involved the use of related cyclopentanone compounds (Xia, 2007).
Structure-Property Relationship in Anticonvulsant Agents : Research on the structure-property relationship of new spiro-derivatives suggested their potential as anticonvulsant agents, providing insights into the development of new therapeutic drugs (Lazić et al., 2017).
Eigenschaften
IUPAC Name |
(4R)-4-azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGDMWVIHISHGU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one](/img/structure/B2432805.png)

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432810.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)




![N-(3,5-dimethoxyphenyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2432820.png)
![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)

